

A Spectroscopic Comparison of 4-Bromo-2-nitrophenylhydrazones and Their Parent Carbonyls

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Compound of Interest

Compound Name: 4-Bromo-2-nitrophenylhydrazine
hydrochloride

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This guide provides a detailed spectroscopic comparison between 4-bromo-2-nitrophenylhydrazones and their corresponding parent carbonyl compounds. The formation of a hydrazone from an aldehyde or ketone results in significant and predictable changes in their spectroscopic signatures. Understanding these differences is crucial for researchers in chemical synthesis, drug development, and materials science for the accurate characterization of these compounds. This document presents a comparative analysis using UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols.

The conversion of a carbonyl compound to its 4-bromo-2-nitrophenylhydrazone derivative introduces the highly conjugated 4-bromo-2-nitrophenylhydrazine moiety. This structural modification leads to distinct shifts in absorption maxima in UV-Vis spectroscopy, the appearance and disappearance of characteristic bands in FT-IR spectroscopy, and significant changes in the chemical shifts observed in NMR spectroscopy.

Spectroscopic Data Comparison

To illustrate the spectroscopic changes upon hydrazone formation, this guide uses benzaldehyde and acetophenone as representative parent carbonyl compounds. While specific experimental data for the 4-bromo-2-nitrophenylhydrazones of these exact carbonyls are not

readily available in the literature, the expected shifts and characteristics are discussed and supplemented with data from closely related analogues.

Table 1: Spectroscopic Data of Parent Carbonyls

Compound	Spectroscopic Technique	Key Data
Benzaldehyde	UV-Vis (in Cyclohexane)	λ_{max} : 242 nm ($\pi \rightarrow \pi$), ~280 nm ($n \rightarrow \pi$)[1]
FT-IR (liquid film)	~3073 cm^{-1} (aromatic C-H stretch), ~2820 & 2720 cm^{-1} (aldehyde C-H stretch), ~1700-1720 cm^{-1} (strong, C=O stretch)[2]	
^1H NMR (CDCl_3)	δ ~10.0 ppm (s, 1H, -CHO), δ 7.5-8.0 ppm (m, 5H, Ar-H)[3]	
^{13}C NMR (CDCl_3)	δ ~192 ppm (C=O), δ 129-137 ppm (aromatic C)[4]	
Acetophenone	UV-Vis (in Ethanol)	λ_{max} : 241 nm ($\pi \rightarrow \pi$), ~280-320 nm ($n \rightarrow \pi$)[5]
FT-IR (neat)	~3000-3100 cm^{-1} (aromatic C-H stretch), ~2960 & 2870 cm^{-1} (methyl C-H stretch), ~1680-1700 cm^{-1} (strong, C=O stretch)[6]	
^1H NMR (CDCl_3)	δ 7.98-7.96 (m, 2H, Ar-H), 7.59-7.55 (m, 1H, Ar-H), 7.49-7.45 (m, 2H, Ar-H), 2.61 (s, 3H, -CH ₃)[7]	
^{13}C NMR (CDCl_3)	δ 198.2 (C=O), 137.1, 133.1, 128.6, 128.3 (aromatic C), 26.6 (-CH ₃)[7]	

Table 2: Expected and Observed Spectroscopic Data for Hydrazone Derivatives

Compound	Spectroscopic Technique	Expected/Observed Key Data
Benzaldehyde 4-bromo-2-nitrophenylhydrazone	UV-Vis	Expected bathochromic shift of λ_{max} to >350 nm due to extended conjugation.
FT-IR	Disappearance of C=O stretch ($\sim 1700\text{ cm}^{-1}$). Appearance of C=N stretch ($\sim 1600\text{-}1650\text{ cm}^{-1}$) and N-H stretch ($\sim 3200\text{-}3400\text{ cm}^{-1}$).	
^1H NMR	Disappearance of aldehyde proton ($\sim 10.0\text{ ppm}$). Appearance of N-H proton (downfield, $>10\text{ ppm}$) and azomethine proton ($-\text{CH}=\text{N}-$, $\sim 8\text{-}9\text{ ppm}$).	
^{13}C NMR	Disappearance of carbonyl carbon ($\sim 192\text{ ppm}$). Appearance of azomethine carbon ($-\text{CH}=\text{N}-$, $\sim 140\text{-}160\text{ ppm}$).	
Acetophenone 4-(p-bromophenyl)hydrazone (Analogue)	FT-IR	3284 cm^{-1} (N-H stretch), 1657 cm^{-1} (C=N stretch)
^1H NMR (DMSO- d_6)	11.837 (s, 1H, -NH-), 10.620 (s, 1H, Ar-NH), 8.650 (s, 1H, pyrimidine-H), 6.921-8.293 (m, 5H, Ar-H), 2.513 (s, 3H, -CH $_3$)	
^{13}C NMR (DMSO- d_6)	15.07, 124.67, 126.95-139.47, 148.08, 149.91	

Note: The data for the acetophenone hydrazone analogue is for a different, though structurally similar, compound and is provided for illustrative purposes.

Experimental Protocols

This general procedure describes the synthesis of a 4-bromo-2-nitrophenylhydrazone from a parent carbonyl compound.

Materials:

- Parent carbonyl compound (e.g., benzaldehyde or acetophenone)
- 4-Bromo-2-nitrophenylhydrazine
- Ethanol or Methanol
- Glacial acetic acid (catalyst)

Procedure:

- Dissolve an equimolar amount of the parent carbonyl compound and 4-bromo-2-nitrophenylhydrazine in a minimal amount of warm ethanol or methanol in a round-bottom flask.
- Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
- Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature. The hydrazone product will typically precipitate out of the solution.
- Collect the crystalline product by vacuum filtration and wash it with a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 4-bromo-2-nitrophenylhydrazone.

- Dry the purified crystals and determine the melting point.

UV-Visible (UV-Vis) Spectroscopy:

- Prepare a dilute solution of the sample (parent carbonyl or hydrazone) in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette.
- Use the pure solvent as a blank to zero the spectrophotometer.
- Record the absorption spectrum over a wavelength range of 200-800 nm.
- Identify the wavelength of maximum absorbance (λ_{max}).

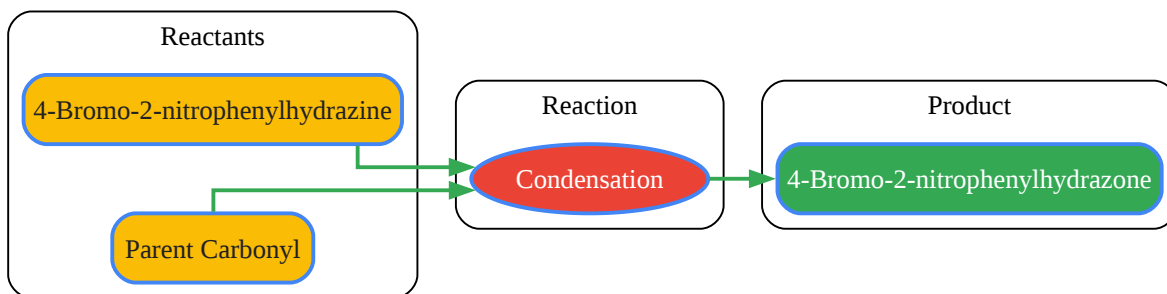
Fourier-Transform Infrared (FT-IR) Spectroscopy:

- For liquid samples (e.g., benzaldehyde), a thin film can be prepared between two potassium bromide (KBr) plates.
- For solid samples (e.g., acetophenone and the hydrazone derivatives), prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Alternatively, a solid sample can be dissolved in a volatile solvent and a thin film cast onto a salt plate.
- Obtain the spectrum, typically in the range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

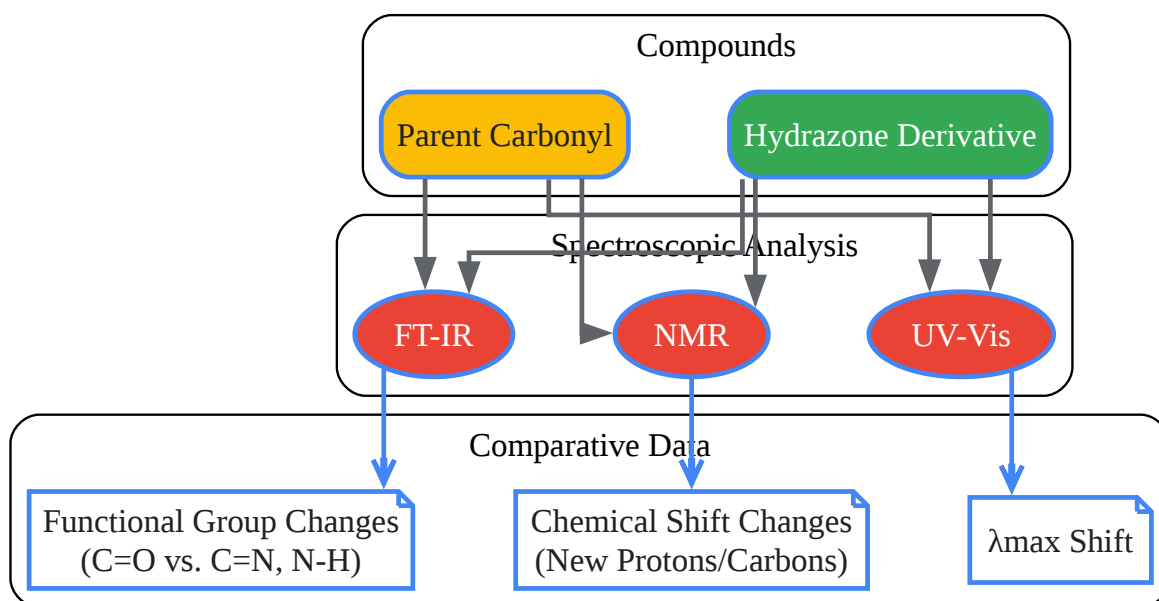
- Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Acquire the ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer.

Visualizations



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Caption: General synthesis workflow for 4-bromo-2-nitrophenylhydrazones.



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Caption: Logical workflow for the spectroscopic comparison.

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